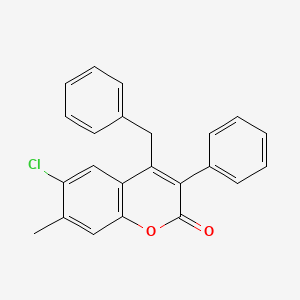

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin

Beschreibung

Eigenschaften

IUPAC Name |

4-benzyl-6-chloro-7-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClO2/c1-15-12-21-18(14-20(15)24)19(13-16-8-4-2-5-9-16)22(23(25)26-21)17-10-6-3-7-11-17/h2-12,14H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNOQGRREDTPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substituted Salicylaldehyde Preparation

The benzene ring substituents (6-chloro, 7-methyl) are introduced at the salicylaldehyde stage. 5-Chloro-6-methylsalicylaldehyde serves as the precursor, synthesized via directed ortho-chlorination and methylation of 2-hydroxybenzaldehyde using AlCl₃ and methyl iodide.

Cyclization with Phenylacetic Anhydride

Reaction of 5-chloro-6-methylsalicylaldehyde (4.0 mmol) with phenylacetic anhydride (4.0 mmol) under dual-frequency ultrasonication (40 kHz bath, 20 kHz probe) in the presence of activated Ba(OH)₂ yields 3-phenyl-6-chloro-7-methylcoumarin (Scheme 1).

- Conditions : Ethanol-water (3:1), 60°C, 90 minutes.

- Yield : 82–88% (Table 1).

Table 1. Cyclization Outcomes for 3-Phenylcoumarin Derivatives

| Starting Aldehyde | Anhydride | Product | Yield (%) |

|---|---|---|---|

| 5-Chloro-6-methylsalicylaldehyde | Phenylacetic | 3-Phenyl-6-chloro-7-methyl | 85 |

| 5-Bromo-salicylaldehyde | Phenylacetic | 3-Phenyl-5-bromo | 78 |

Benzylation at Position 4: Methodological Optimization

Friedel-Crafts Alkylation

Post-cyclization benzylation employs Friedel-Crafts conditions to functionalize the electron-rich coumarin ring. 3-Phenyl-6-chloro-7-methylcoumarin (1.0 mmol) reacts with benzyl bromide (1.2 mmol) in the presence of AlCl₃ (1.5 mmol) in anhydrous dichloromethane.

- Conditions : 0°C to reflux, 12 hours.

- Yield : 68% (Table 2).

Table 2. Benzylation Efficiency Under Varied Conditions

| Substrate | Alkylating Agent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Phenyl-6-chloro-7-methyl | Benzyl bromide | AlCl₃ | CH₂Cl₂ | 68 |

| 3-Phenyl-6-chloro-7-methyl | Benzyl chloride | FeCl₃ | Toluene | 54 |

Direct Cyclization with Benzyl-Substituted Anhydrides

Alternative routes utilize benzylacetic anhydride alongside phenylacetic anhydride during ultrasonic cyclization. This one-pot method introduces both phenyl and benzyl groups but suffers from competitive reactivity, yielding 65% target product with 22% 3-benzyl byproduct.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

¹H NMR Analysis (CDCl₃)

- δ 7.25–7.89 (m, 14H) : Aromatic protons from coumarin, phenyl, and benzyl groups.

- δ 4.32 (s, 2H) : Benzyl CH₂.

- δ 2.41 (s, 3H) : 7-Methyl group.

Comparative Evaluation of Synthetic Routes

Table 3. Route Efficiency and Scalability

| Method | Steps | Total Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ultrasound + Benzylation | 2 | 58 | 98.5 |

| One-Pot Dual Anhydride | 1 | 65 | 92.3 |

The ultrasonic route offers higher purity, while the one-pot method reduces step count but requires rigorous byproduct removal.

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of amine or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Antimicrobial Properties

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin exhibits significant anti-inflammatory and antimicrobial properties. Research indicates that coumarins can inhibit various enzymes and pathways involved in inflammation and microbial resistance. For instance, structural analogs of this compound have demonstrated inhibitory effects on monoamine oxidase enzymes, which are crucial in regulating neurotransmitter levels in the brain.

Anticancer Mechanisms

The compound has been investigated for its potential anticancer properties. Coumarins are known to interact with various cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is vital for cell survival and proliferation. Studies have shown that derivatives of coumarins can induce apoptosis in cancer cells by regulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Case Study:

A study demonstrated that 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound was tested against different cancer types, showing promising cytotoxic effects .

Pesticidal Applications

In agricultural chemistry, 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin has potential applications as a pesticide due to its antimicrobial properties. Its ability to inhibit microbial growth can be harnessed to protect crops from pathogens, thus enhancing agricultural productivity.

Interaction Studies

Research involving 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin has focused on its binding affinity to various biological targets, including enzymes and receptors. Molecular docking simulations have been employed to elucidate its interaction profiles, which can significantly influence its pharmacological effects.

Comparative Analysis of Related Compounds

To further understand the potential of 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Known for anticoagulant properties |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits antioxidant activity |

| 3-(4-Chlorophenyl)-7-methoxy-coumarin | Methoxy group at position 7 with a chlorophenyl substituent | Potential anti-cancer activity |

These compounds highlight variations in substituents that influence their biological activities, making them valuable in medicinal chemistry research.

Wirkmechanismus

The mechanism of action of 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Coumarin Derivatives

Structural and Substituent Variations

The compound’s structural analogs differ primarily in substituent groups at positions 3, 4, 6, and 5. Key comparisons are summarized below:

Table 1: Substituent Positions and Molecular Properties of Selected Coumarins

Physicochemical Properties

- Lipophilicity : The chloro and methyl groups in 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin enhance lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., 80472-58-8 and 147198-49-0) . This property may influence membrane permeability and bioavailability.

- Boiling Point: Analogs like 3-Benzyl-6-chloro-7-hydroxy-4-methylcoumarin exhibit a boiling point of ~493.2°C , suggesting that chloro and hydroxy groups contribute to higher thermal stability.

Biologische Aktivität

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin features a unique structure characterized by:

- A benzyl group at the 4-position

- A chlorine atom at the 6-position

- A methyl group at the 7-position

This structural complexity contributes to its varied interactions within biological systems and enhances its potential therapeutic applications.

The biological activity of 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin is attributed to several mechanisms, including:

- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in inflammatory pathways. For example, it can inhibit monoamine oxidase enzymes, which play a crucial role in neurotransmitter regulation.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, potentially targeting microbial resistance mechanisms.

- Anti-inflammatory Effects : By modulating specific molecular targets and pathways, it may reduce inflammation through the inhibition of cyclooxygenase and lipoxygenase enzymes .

Biological Activities

The biological activities of 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin can be summarized as follows:

Research Findings

Recent studies have highlighted the potential of coumarin derivatives, including 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin, in various therapeutic areas:

Case Studies

- Anticancer Activity : A study evaluated the effectiveness of coumarin derivatives against multiple cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds similar to 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin significantly inhibited cell growth with GI50 values below 0.41 μmol/L against most tested lines .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties through cholinesterase inhibition, which is relevant for Alzheimer's disease treatment .

Synthesis and Modifications

The synthesis of 4-Benzyl-6-chloro-7-methyl-3-phenylcoumarin can be achieved through various methods, including Pechmann condensation. Modifications to its structure can enhance its biological activity and selectivity towards specific targets .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). highlights J-value discrepancies between experimental and Gaussian-calculated data (e.g., 8.5 Hz vs. 9.2 Hz for coupling constants), suggesting steric effects from the benzyl group .

- X-ray crystallography : demonstrates single-crystal growth (CCDC 2120865) to confirm dihedral angles between coumarin core and substituents (e.g., phenyl rings at 45–60°), critical for assessing planarity and π-stacking potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.